COX-1 Selective Inhibition: 30 µM IC50 vs. COX-2 (>100 µM) – A Pharmacological Profile Absent in Teriflunomide Itself
Teriflunomide impurity 3 demonstrates selective COX-1 inhibition with an IC50 of 30 µM, while its activity against COX-2 is negligible (IC50 >100 µM), yielding a selectivity ratio of >3.3-fold [1]. In contrast, the parent drug teriflunomide exhibits no direct COX-1 or COX-2 inhibition, as its therapeutic mechanism is via pyrimidine synthesis blockade [2]. Other commonly encountered teriflunomide impurities have not been reported to possess any COX inhibitory activity. This pharmacological differentiation makes impurity 3 uniquely suited for studies requiring selective COX-1 modulation without confounding immunosuppressive effects.
| Evidence Dimension | COX-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 30 µM |
| Comparator Or Baseline | Teriflunomide (parent drug): no COX-1/COX-2 inhibition [2]; COX-2 isoform: IC50 >100 µM [1] |
| Quantified Difference | COX-1/COX-2 selectivity >3.3-fold; absent COX activity in teriflunomide |
| Conditions | In vitro enzyme inhibition assay using recombinant COX-1 and COX-2 |
Why This Matters
Ensures that analytical reference material does not introduce unintended COX-1-mediated biological responses, which is critical for impurity profiling in teriflunomide drug products and for target-specific pharmacological screening.
- [1] Kakuta H, Zheng X, Oda H, et al. J Med Chem. 2008;51(8):2400-11. View Source
- [2] PubChem. Teriflunomide Summary. View Source
